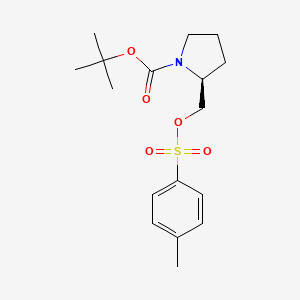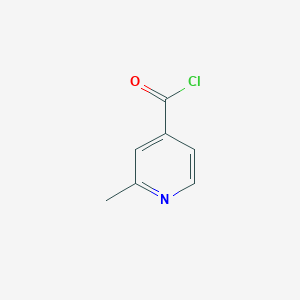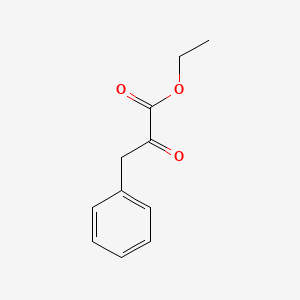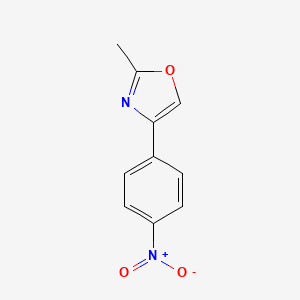
4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 4-Fluoronaphtho[2,3-d]isoxazole-1-one, is a heterocyclic compound with a wide range of applications in the field of synthetic organic chemistry. It is used as a starting material for the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. It can also be used as a building block for the synthesis of other compounds. Its unique structure and properties make it an important compound for research in the field of organic synthesis.
Applications De Recherche Scientifique
Synthesis and Characterization
- 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and similar compounds have been explored in various synthetic and characterization studies. For instance, Ooi, Goto, and Maruoka (2003) investigated fluorotetraphenylbismuth for alpha-phenylation of carbonyl compounds, demonstrating the utility of this method in organic synthesis, including the synthesis of 1-trimethylsiloxy-3,4-dihydronaphthalene derivatives (Ooi, Goto, & Maruoka, 2003).
Synthetic Applications
- The compound has been used in one-pot synthesis methods. Liu et al. (2012) described a Pd(PPh3)4/AgOAc-catalyzed one-pot synthesis of substituted 3,4-dihydronaphthalen-1(2H)-ones, highlighting its simplicity, mild reaction conditions, and good yields (Liu et al., 2012).
Asymmetric Synthesis
- Lázaro et al. (2016) focused on the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives, which are related to the compound . This study underscores the potential of such derivatives in asymmetric synthesis applications (Lázaro et al., 2016).
Antimicrobialand Anti-inflammatory Properties
- Research has also delved into the antimicrobial and anti-inflammatory potential of fluorine-substituted derivatives. Sun et al. (2019) investigated fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, revealing enhanced solubility and potential inhibitory effects on LPS-induced NO secretion, indicating their biological activity potential (Sun, Gao, Wang, & Hou, 2019).
Biological Evaluation as Bcl-2 Inhibitors
- The derivatives of 3,4-dihydronaphthalen-1(2H)-one have been synthesized and evaluated for their antitumor activities and interactions with Bcl-2 protein, a crucial factor in cancer research. Wang et al. (2017) noted the significant anticancer activities of these derivatives, especially in inhibiting Bcl-2 protein (Wang, Zhang, Cui, Sheng, Sun, Tian, Liu, & Liang, 2017).
Mast Cell-Stabilising Activity
- Novel mast cell-stabilising amine derivatives of 3,4-dihydronaphthalen-1(2H)-one have been explored for their potential in modulating allergic and inflammatory phenomena. Barlow et al. (2011) synthesized and evaluated several compounds for their activity, indicating their applicability in allergic and inflammatory conditions (Barlow, Tao, Woods, Byrne, & Walsh, 2011).
NMR Spectroscopy Applications
- The compound has been a subject of study in NMR spectroscopy to understand its structural and conformational properties. Cook, Katritzky, Pennington, and Semple (1969) used NMR spectra to study 1,2-dihydronaphthalenes, including derivatives like 4-phenyl-1,2-dihydronaphthalene, indicating its utility in spectroscopic analysis (Cook, Katritzky, Pennington, & Semple, 1969).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMVIDJUWWBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513485 | |
| Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82101-34-6 | |
| Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)







![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)



